molecular formula C9H10BrNO2 B15052907 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one

Cat. No.: B15052907
M. Wt: 244.08 g/mol
InChI Key: BBINMLUQRWWLLD-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a bromine atom at position 5, a methoxy group at position 3, and an amino group at position 2 of the aromatic ring. Its molecular formula is C₉H₁₀BrNO₂, with a molar mass of 244.09 g/mol.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-5-bromo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10BrNO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,11H2,1-2H3

InChI Key

BBINMLUQRWWLLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)N

Origin of Product

United States

Preparation Methods

Regioselective Nitration for 3-Nitro Intermediates

The synthesis begins with regioselective nitration of 1-phenylethanone (acetophenone) to yield 3-nitroacetophenone. This step employs a mixed nitrating agent (fuming nitric acid and concentrated sulfuric acid) at –10°C to –5°C, ensuring minimal ortho/para byproduct formation. For example, dissolving 120 g (1 mol) of acetophenone in 300 g of 98% sulfuric acid, followed by dropwise addition of nitrating agent (228 g H₂SO₄ + 171 g HNO₃), achieves 82.1% yield of 3-nitroacetophenone after recrystallization.

Table 1: Nitration Reaction Conditions and Outcomes

Parameter Value Source
Temperature –10°C to –5°C
Nitrating Agent Ratio H₂SO₄:HNO₃ = 1.33:1
Yield of 3-Nitroacetophenone 82.1%

Reduction of Nitro Groups to Amino Groups

Iron-Powder-Mediated Reduction

The reduction of 3-nitroacetophenone to 3-aminoacetophenone is efficiently conducted using iron powder in dilute hydrochloric acid (4–10 wt%). A molar ratio of iron to nitro compound of 1.6:1 under reflux conditions achieves 84.5% yield. For instance, combining 82.5 g (0.5 mol) of 3-nitroacetophenone with 90 g (1.6 mol) of iron powder in 4.2% HCl at 100°C for 3 hours yields 57 g of 3-aminoacetophenone.

Bromination Strategies for Aromatic Rings

Electrophilic Bromination Using N-Bromosuccinimide

Bromination at the 5-position is achieved via NBS in acetic acid ethyl ester. A mixture of 3-methoxyacetophenone (150 g), NBS (230 g, 1.3 mol), and solvent reacts at room temperature for 3 hours, yielding 75.6% of 2-bromo-3'-methoxyacetophenone. Adjusting the NBS stoichiometry to 1.5 mol increases yield to 80.9%.

Methoxylation via Methylation of Hydroxy Intermediates

Dimethyl Sulfate-Mediated Methylation

3-Hydroxyacetophenone is methylated using dimethyl sulfate under basic conditions (pH 8–9) at 50–60°C. Adding 189 g (1.5 mol) of dimethyl sulfate to 136 g (1 mol) of 3-hydroxyacetophenone in ammoniacal solution yields 83.5% of 3-methoxyacetophenone.

Table 4: Methylation Optimization

Methylating Agent Base Temperature Yield Source
Dimethyl sulfate Ammonia 50–60°C 83.5%

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (1:15) effectively purifies intermediates, as seen in the isolation of 1-(2-amino-5-(phenylethynyl)phenyl)ethanone (76% yield).

Recrystallization

Recrystallization from ethyl acetate yields 2-bromo-3'-methoxyacetophenone with 99.2% purity (HPLC) and a melting point of 64–66°C.

Discussion of Methodological Challenges

Regioselectivity in Bromination

Positional selectivity remains a challenge, as bromination may occur at competing sites. The use of NBS in non-polar solvents favors para-bromination relative to the methoxy group, though steric and electronic factors require careful optimization.

Stability of Amino Intermediates

The amino group in 3-aminoacetophenone is prone to oxidation, necessitating inert atmospheres (Ar) during reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one" are not available within the provided search results, the available literature does offer some insight into its potential use and the broader context of similar compounds.

Scientific Research Applications
Meta-amido bromophenols, a class of compounds to which "this compound" may belong, have been identified as new antitubercular agents . These compounds have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis H37Ra, with some exhibiting moderate inhibitory activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant strains . It was also observed that these compounds did not inhibit the representative G+ and G− bacteria .

The study by J-Stage details the design, synthesis, and biological evaluation of a series of meta-amido bromophenols as potential antitubercular agents . Structural modifications were made to optimize the compounds' activity and metabolic stability . The research highlights the potential of meta-amido bromophenols for further development as novel antitubercular agents, noting their simple structure and readily modular property .

The synthesis of related compounds, such as 1,1'-(2-(5-bromo-1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-diyl) bis (ethan-1-one) and 1-(4-(4-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl) ethan-1-one, showcases the application of spectroscopic techniques (FT-IR, 1H NMR, and 13C NMR) for characterization . These techniques are crucial in confirming the structure and purity of synthesized compounds, which is a standard practice in chemical research .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, leading to changes in cellular signaling and physiological responses. For example, it may interact with serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifunctional substitution pattern (amino, bromo, methoxy). Below is a comparative analysis with structurally related ethanone derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one 2-amino, 5-bromo, 3-methoxy C₉H₁₀BrNO₂ Discontinued; potential intermediate for cross-coupling or amination reactions
1-(4-Bromophenyl)ethan-1-one 4-bromo C₈H₇BrO Precursor for hydrazide synthesis; used in pharmaceutical intermediates
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 3-bromo, 5-chloro, 2-methoxy; additional methoxyphenyl chain C₁₆H₁₇BrClNO₂ Higher molar mass (370.67 g/mol); potential multitargeting ligand for receptor studies
2-(1,3-Benzothiazol-2-yl)-1-(2-bromo-5-methoxyphenyl)ethan-1-one 2-bromo-5-methoxy; benzothiazole fusion C₁₆H₁₁BrN₂O₂S Enhanced π-conjugation; studied for optoelectronic applications
1-(4-(3-Hydroxypropoxy)-3-methoxyphenyl)ethan-1-one 3-methoxy, 4-hydroxypropoxy C₁₂H₁₆O₄ Improved solubility due to hydroxypropoxy group; used in polymer chemistry

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances polarity, improving solubility in polar solvents (e.g., ethanol, DMSO) relative to non-amino-substituted analogues like 1-(4-bromophenyl)ethan-1-one.
  • Reactivity: The bromo group enables Suzuki-Miyaura or Ullmann couplings, while the amino group allows for Schiff base formation or diazonium salt generation .

Biological Activity

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, with a molecular weight of approximately 229.09 g/mol. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The observed cytotoxic effects are dose-dependent, indicating that higher concentrations lead to increased cell death . For example, in studies involving MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in significant reductions in cell viability .

Case Study: MDA-MB-231 Cell Line

In a specific study focusing on the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in:

  • IC50 Value : Approximately 20 µM.
  • Mechanism : Induction of apoptosis through activation of caspases and disruption of the cell cycle progression .

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. It may act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior. Additionally, it has been shown to inhibit key kinases involved in tumor growth, such as MNK1 and MNK2, thereby reducing phosphorylation of eIF4E, a crucial factor in protein synthesis related to cancer cell growth .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Activity
1-(3-Bromo-2-methoxyphenyl)ethanoneLacks amino groupLimited biological activity
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-oneHydroxy group instead of aminoModerate anticancer activity
This compound Contains amino groupSignificant antimicrobial and anticancer properties

The presence of the amino group in this compound enhances its ability to interact with biological targets, making it a promising candidate for further research.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one?

The synthesis typically involves multi-step functionalization of aromatic precursors. Key steps include:

  • Bromination : Electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position .
  • Methoxy Group Introduction : Alkylation or protection/deprotection strategies (e.g., using methyl iodide in the presence of a base like K₂CO₃) .
  • Amination : Reductive amination or nucleophilic substitution to introduce the amino group at the 2-position, ensuring regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) to assess purity (>95%) .
  • NMR : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: δ 2.5 (s, 3H, COCH₃), δ 3.8 (s, 3H, OCH₃), δ 6.8–7.2 (aromatic protons) .
  • Mass Spectrometry : ESI-MS expected m/z: 258.0 [M+H]⁺ (theoretical molecular weight: 257.08 g/mol) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .
  • Melting Point : ~120–125°C (determined via differential scanning calorimetry) .
  • Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts may vary due to hydrogen bonding in DMSO .
  • Dynamic Effects : Use variable-temperature NMR to identify rotational barriers or tautomerization .
  • Complementary Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yield in the presence of competing substituents (e.g., amino vs. methoxy groups)?

  • Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during bromination .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling reactions .
  • Kinetic Control : Lower reaction temperatures (0–5°C) to favor the desired regioisomer .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values determined via broth microdilution .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ .
    • Mechanistic Studies : Molecular docking to predict binding affinity for target enzymes (e.g., bacterial dihydrofolate reductase) .

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